Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
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Overview
Description
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is an organic compound with the molecular formula C17H15Br2NO3 This compound is characterized by the presence of a benzoate ester group, a dibromo-substituted phenylpropane moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate typically involves a multi-step process. One common method starts with the bromination of phenylpropanoic acid to introduce the dibromo groups. This is followed by the formation of an amide bond with 4-aminobenzoic acid, and finally, esterification with methanol to yield the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted product.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The dibromo groups and the amide linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dibromo-3-phenylpropanoate
- Methyl 2-(2,3-dibromo-3-phenylpropionamido)benzoate
- Methyl 3-[(2S,3S)-2,3-dibromo-3-phenylpropanamido]benzoate
Uniqueness
Methyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is unique due to the specific positioning of the dibromo groups and the amide linkage, which confer distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in closely related compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
methyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO3/c1-23-17(22)12-7-9-13(10-8-12)20-16(21)15(19)14(18)11-5-3-2-4-6-11/h2-10,14-15H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBITYXMQZCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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